molecular formula C22H18Cl2N4OS2 B2800142 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1207042-65-6

2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2800142
CAS No.: 1207042-65-6
M. Wt: 489.43
InChI Key: MBPXCFQSLSKARR-UHFFFAOYSA-N
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Description

“2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide” is a chemical compound. It’s a derivative of thiazole, which is a core structural motif present in a wide range of natural products . Thiazole derivatives have a wide range of medicinal and biological properties .


Synthesis Analysis

The synthesis of this compound involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields a series of 1,3-thiazole, pyrano[2,3-d]thiazole, and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives .


Molecular Structure Analysis

The molecular structure of this compound was elucidated based on elemental analysis, spectral data, and alternative synthetic routes .


Chemical Reactions Analysis

The reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile yielded 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .

Scientific Research Applications

Anticancer Applications

  • Anticancer Activity in Lung Adenocarcinoma Cells : A study demonstrated the selective cytotoxicity of synthesized compounds, including 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, against A549 human lung adenocarcinoma cells. It showed high selectivity with IC50 values of 23.30 ± 0.35 µM against these cells (Evren et al., 2019).

  • Antitumor Activity Against Multiple Cancer Cell Lines : Another research synthesized various N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, exhibiting considerable anticancer activity against multiple cancer cell lines. This highlights the potential of these compounds in cancer treatment (Yurttaş et al., 2015).

Antibacterial Applications

  • Significant Antibacterial Activity : A study on the synthesis of 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives revealed significant antibacterial activity, highlighting the potential of these compounds in combating bacterial infections (Ramalingam et al., 2019).

Antioxidant Applications

  • Antioxidant Activity Evaluation : Research on the antioxidant activity of amidomethane sulfonyl-linked bis heterocycles, including certain acetamide derivatives, demonstrated excellent antioxidant properties, surpassing even ascorbic acid in some cases (Talapuru et al., 2014).

  • In Vitro Antioxidant Activity Study : Another study conducted molecular docking and in vitro antioxidant activity tests on thiazol-acetamide thiazolyl-pyrrole analogues, screening them through DPPH radical spectrophotometric technique. This research contributes to understanding the antioxidant potential of these compounds (Hossan, 2020).

Future Directions

The anticancer efficacy of some compounds synthesized using similar methods was evaluated against MCF-7, a breast cancer cell line, and compared to the standard anticancer drug doxorubicin . This suggests potential future directions for the development of new anticancer drugs.

Properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4OS2/c1-13-3-6-16(7-4-13)28-19(15-5-8-17(23)18(24)9-15)10-25-22(28)31-12-20(29)27-21-26-14(2)11-30-21/h3-11H,12H2,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPXCFQSLSKARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NC(=CS3)C)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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